6,7-Dihydrothieno[3,2-c]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dihydrothieno[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWLCUBMMDJESN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=CC2=C1SC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20544436 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107112-93-6 | |
| Record name | 6,7-Dihydrothieno[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20544436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Significance of the Thienopyridine Scaffold in Drug Discovery
The thienopyridine core, a fusion of thiophene (B33073) and pyridine (B92270) rings, represents a "privileged structure" in drug design. mdpi.com This designation is attributed to its ability to interact with a wide array of biological targets, thereby exhibiting a broad spectrum of pharmacological activities. mdpi.comresearchgate.net There are six distinct isomers of the thienopyridine scaffold, with the thieno[3,2-c] variant being a key focus of research. researchgate.net
The versatility of the thienopyridine scaffold is a cornerstone of its importance. researchgate.net Its unique structural and electronic properties, conferred by the presence of both sulfur and nitrogen atoms, allow for diverse chemical modifications. researchgate.net This adaptability enables medicinal chemists to fine-tune the physicochemical properties of derivative compounds, such as solubility and lipophilicity, to enhance their drug-like characteristics. researchgate.net
Derivatives of the thienopyridine scaffold have demonstrated a remarkable range of biological effects, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.net The incorporation of various functional groups at different positions on the thienopyridine ring system has led to the development of compounds with potent and specific activities. researchgate.net
Historical Context of 6,7 Dihydrothieno 3,2 C Pyridine Derivatives in Pharmaceutical Research
Classical Synthetic Approaches for Thienopyridine Core Formation
Traditional methods for constructing the thieno[3,2-c]pyridine (B143518) system have been instrumental in the development of this class of compounds. These approaches often involve the formation of either the thiophene (B33073) or the pyridine (B92270) ring as the final key step.
Intramolecular Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful method for the formation of cyclic ketones through the intramolecular cyclization of dinitriles. wikipedia.org This reaction, conceptually related to the Dieckmann condensation, proceeds via base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.org In the context of thienopyridine synthesis, this methodology can be applied to appropriately substituted thiophene precursors bearing two nitrile groups, which upon cyclization and subsequent hydrolysis, would yield a thieno[3,2-c]pyridinone derivative. The Thorpe isomerization of substituted 2-alkylthio-3-cyanopyridines is of particular interest due to the ready availability of the starting 3-cyanopyridine-2(1H)-thiones. researchgate.net This transformation is influenced by the electron-withdrawing nature of the substituent Z, which dictates the rate of cyclization. researchgate.net
Modified Pomeranz-Fritsch Reactions
The Pomeranz-Fritsch reaction is a classical method for the synthesis of isoquinolines involving the acid-promoted cyclization of a Schiff base derived from an aromatic aldehyde or ketone and an aminoacetaldehyde acetal (B89532). abertay.ac.ukwikipedia.org While not extensively used for thienopyridines, a modified version of this reaction has been applied to synthesize the thieno[3,2-c]pyridine scaffold. abertay.ac.uk For instance, the reaction of a Schiff base derived from a thiophene aldehyde with aminoacetaldehyde diethyl acetal under acidic conditions can lead to the formation of the corresponding thienopyridine, albeit sometimes in low yields. abertay.ac.uk The reaction proceeds through the formation of a benzalaminoacetal, which then undergoes acid-catalyzed cyclization. wikipedia.orgthermofisher.com Lewis acids like trifluoroacetic anhydride (B1165640) have also been employed as catalysts. wikipedia.org
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a versatile and widely used method for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. wikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgnih.gov This methodology has been successfully applied to the synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridines. nih.govgoogle.com The reaction typically proceeds by reacting a 2-(thienyl)ethylamine derivative with an aldehyde to form an iminium ion intermediate, which then undergoes electrophilic attack on the electron-rich thiophene ring to afford the cyclized product. wikipedia.orgnih.gov The reaction can be performed under various conditions, including with or without an acid catalyst, and has been adapted for solid-phase synthesis. wikipedia.org
Table 1: Examples of Pictet-Spengler Reaction for Tetrahydrofuro[3,2-c]pyridine Synthesis
| Entry | Aldehyde | Solvent | Time (h) | Temperature (°C) | Catalyst (equiv) | Yield (%) |
| 1 | Benzaldehyde | CH3CN | 1.5 | 50 | HCl (2.0) | 26 |
| 4 | Benzaldehyde | CH3CN | 24 | 82 | HCl (1.5) | 29 |
| 7 | Benzaldehyde | Toluene | 2 | 110 | HCl (1.0) | 25 |
| 10 | Benzaldehyde | AcOH | 48 | 118 | TsOH (4.0) | ND |
| 13 | Benzaldehyde | AcOH | 48 | rt | HCl (2.0) | 47 |
| 16 | Benzaldehyde | AcOH | 3.5 | 70 | HCl (2.0) | 33 |
| 19 | Benzaldehyde | AcOH | 6.5 | 70 | HCl (2.5) | 38 |
| Data sourced from a study on the synthesis of tetrahydrofuro[3,2-c]pyridines, a related heterocyclic system, illustrating the variability of reaction conditions and their impact on yield. researchgate.net |
Friedel-Crafts Reaction Applications
Friedel-Crafts reactions, which involve the alkylation or acylation of an aromatic ring, are fundamental transformations in organic synthesis. wikipedia.org Intramolecular Friedel-Crafts reactions are particularly useful for constructing polycyclic systems. masterorganicchemistry.com In the synthesis of the thieno[3,2-c]pyridine core, an intramolecular Friedel-Crafts acylation can be employed. This typically involves a thiophene derivative bearing a suitable carboxylic acid chloride or anhydride side chain that can cyclize onto the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride. wikipedia.orglibretexts.org This approach is effective for forming six-membered rings, leading to the corresponding dihydrothieno[3,2-c]pyridinone. masterorganicchemistry.com
Intramolecular Reductive Cyclization Strategies
Intramolecular reductive cyclization offers another pathway to the this compound system. These strategies often involve the cyclization of a precursor molecule containing both a thiophene ring and a side chain that can be reduced and cyclized in a single step. For instance, a thiophene derivative with a nitroalkene side chain can undergo reduction of the nitro group to an amine, which then spontaneously cyclizes onto an adjacent electrophilic center to form the dihydropyridine (B1217469) ring. Another approach involves the reduction of an amide, such as that formed from a thiophene carboxylic acid and an aminoacetal, followed by acid-catalyzed cyclization.
Advanced and Green Synthesis Approaches
Modern synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methods. For the synthesis of this compound and its derivatives, several advanced approaches have been explored.
One notable "green" approach is the Gewald reaction, which is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.orgresearchgate.net This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene can then serve as a versatile intermediate for the construction of the fused pyridine ring. The use of microwave irradiation has been shown to improve reaction times and yields in Gewald reactions. wikipedia.org
Another advanced strategy involves transition-metal-catalyzed cross-coupling reactions to construct the thienopyridine skeleton. For example, Stille cross-coupling reactions have been utilized to form the C-C bonds necessary for ring closure. researchgate.net These methods offer high efficiency and functional group tolerance. Additionally, novel protocols for the synthesis of related tetrahydrothiophene (B86538) derivatives have been developed using a nucleophilic thiyl radical intramolecular cycloaddition cascade process under transition-metal-free conditions, highlighting a move towards more sustainable synthetic methods. rsc.org
Ecofriendly Synthetic Protocols for Thienopyridines
In recent years, the development of environmentally benign or "green" synthetic methods has become a major focus in chemical synthesis. For thienopyridines, this includes the use of safer solvents, catalysts, and energy sources to minimize environmental impact. While specific "ecofriendly" protocols exclusively for this compound are not extensively detailed in the provided results, broader trends in thienopyridine synthesis point towards greener approaches. For instance, the use of microwave-assisted synthesis, which often reduces reaction times and energy consumption, can be considered a step towards more ecofriendly processes. nih.govnih.gov Furthermore, the development of one-pot multicomponent reactions for related heterocyclic systems reduces the need for isolating intermediates, thereby minimizing solvent usage and waste generation. beilstein-journals.orgmdpi.com
Microwave-Promoted Synthesis Techniques
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, increased yields, and often higher product purity. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various azaheterocycles, including thienopyridine derivatives. nih.govnih.gov
Microwave irradiation can accelerate various reaction types crucial for forming the thienopyridine core, such as cyclization and condensation reactions. researchgate.net For example, multicomponent reactions to build pyridine rings and subsequent annulation to form fused systems like thienopyridines can be efficiently carried out under microwave conditions. beilstein-journals.orgmdpi.comnih.gov The benefits are clear: reactions that might take several hours to days under conventional heating can often be completed in minutes. nih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Yield Improvement (Approx.) | Reference |
| Friedlander Reaction | 7–9 hours | 4–7 minutes | Not specified, but higher | nih.gov |
| Pyrimidyl-quinolinone Synthesis | 4–8 hours | 15–30 minutes | Not specified, but higher | nih.gov |
| Bis-pyrimidine Synthesis | 6–15 hours | 10–15 minutes | 10–15% | nih.gov |
| Steroidal Pyridine Synthesis | 6 hours | 20 minutes | >3% | beilstein-journals.org |
Synthesis of Key Precursors and Intermediates for this compound Derivatives
The synthesis of this compound and its derivatives relies on the availability of key precursors and intermediates. A common strategy involves the construction of the thiophene ring followed by the annulation of the pyridine ring, or vice versa.
One established route to the core structure involves the cyclization of 2-(2-thienyl)ethyl isothiocyanate. researchgate.net This precursor can be cyclized using reagents like methyl fluorosulphate or triethyloxonium (B8711484) tetrafluoroborate (B81430) to yield substituted 6,7-dihydrothieno[3,2-c]pyridines. researchgate.net Another approach starts with substituted thiophenes which are then elaborated to include the pyridine ring. For instance, a common precursor for many derivatives is 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387), which can be synthesized through various methods and serves as a versatile starting material for further functionalization. researchgate.netnih.gov
The synthesis of more complex derivatives often involves the preparation of specific side chains or functional groups that are later attached to the thienopyridine core. For example, in the synthesis of certain inhibitors, para-substituted chlorophenylacetamides are prepared and then coupled with a thienopyridine precursor. rsc.org
A general synthetic pathway can be outlined as follows:
Formation of a substituted thiophene: This can be achieved through various classical thiophene syntheses.
Introduction of a side chain suitable for cyclization: This often involves attaching a two-carbon unit with a nitrogen source to the thiophene ring.
Cyclization to form the pyridine ring: This is a crucial step and can be accomplished through various methods, including Pictet-Spengler type reactions or other intramolecular condensation reactions. nih.gov
Enantioselective Synthesis and Resolution Strategies for Stereoisomers
Many biologically active derivatives of this compound are chiral, and their biological activity is often stereospecific. Therefore, the development of enantioselective synthetic methods and strategies for resolving racemic mixtures is of high importance.
Enantioselective synthesis aims to produce a single enantiomer directly. One approach involves using chiral auxiliaries or catalysts during the synthesis. For example, the use of a chiral ketoester in a multi-component reaction has been shown to produce diastereomeric mixtures of a related dihydropyridine system, which can then be separated. nih.gov Another strategy involves the enantioselective reduction of a prochiral intermediate.
Chiral resolution is a common method to separate enantiomers from a racemic mixture. This can be achieved through several techniques:
Classical resolution: This involves reacting the racemic mixture with a chiral resolving agent to form diastereomers, which can be separated by crystallization or chromatography. The desired enantiomer is then recovered by removing the resolving agent.
Chiral chromatography: This technique uses a chiral stationary phase (CSP) to directly separate the enantiomers. This method is widely used for both analytical and preparative scale separations.
Enzymatic resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.
For instance, the resolution of racemic methyl alpha-5-(4,5,6,7-tetrahydro[3,2-c]thienopyridyl)-(2-chlorophenyl) acetate, a key intermediate for clopidogrel (B1663587), is a well-documented process. google.com
Spectroscopic and Analytical Characterization in Chemical Biology Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 6,7-dihydrothieno[3,2-c]pyridine derivatives. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom, allowing for precise structural assignment.
In ¹H NMR, the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) reveal the connectivity of protons within the molecule. For instance, in derivatives of this scaffold, the protons on the thiophene (B33073) ring typically appear at distinct chemical shifts from those on the dihydropyridine (B1217469) ring. nih.gov Research on 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives utilizes dynamic NMR spectroscopy at various temperatures to study the conformational isomers (rotamers) that arise from restricted rotation around the amide bond. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can further distinguish between these isomers.
¹³C NMR complements the proton data by providing the chemical shifts of each carbon atom, confirming the carbon skeleton of the molecule. nih.gov Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish definitive correlations between protons and carbons, which is crucial for complex derivatives. researchgate.net
Below is a table summarizing typical NMR data for a derivative of the this compound scaffold.
Table 1: Representative ¹H and ¹³C NMR Data for a 5-(p-Tolyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivative
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
|---|---|---|---|
| Thiophene H | 7.56 | 131.12, 126.71 | d, J = 5.4 Hz |
| Thiophene H | 7.38 | 130.47, 127.27 | d, J = 5.4 Hz |
| Dihydropyridine CH₂ | 3.75, 3.50 | 29.21 | dd, J = 16.7, 7.0 Hz; dd, J = 16.7, 10.4 Hz |
| Dihydropyridine CH | 4.56 | 39.50 | dd, J = 10.3, 7.1 Hz |
| p-Tolyl CH | 7.18, 7.13 | 138.26, 137.25, 129.98 | d, J = 8.0 Hz; d, J = 8.1 Hz |
| p-Tolyl CH₃ | 2.36 | 21.13 | s |
Data adapted from a study on 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives. nih.gov
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, which allows for the confirmation of the molecular formula of a synthesized compound. nih.govresearchgate.net
The "top-down" approach in mass spectrometry involves ionizing the intact molecule and then fragmenting it within the mass spectrometer. nih.gov The resulting fragmentation pattern provides valuable structural information, as the molecule breaks apart at its weakest bonds. This data helps to confirm the identity of the compound and can be used to distinguish between isomers. For the this compound scaffold, fragmentation often occurs within the dihydropyridine ring or at the substituent attached to the nitrogen atom.
Table 2: HRMS Data for a 5-(4-Bromophenyl)-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine Derivative
| Ion | Calculated m/z [M+H]⁺ | Found m/z |
|---|---|---|
| C₁₃H₁₀BrN₄S⁺ | 332.98041 | 332.98068 |
Data from a study on the synthesis of novel fungicide lead scaffolds. nih.gov
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for the separation and purification of this compound derivatives and for assessing their purity.
High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing the purity of and separating derivatives of this compound. In particular, reverse-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase.
This technique is crucial in the analysis of pharmaceutical compounds derived from this scaffold. For example, in the quality control of clopidogrel (B1663587), a prominent antiplatelet drug, HPLC is used to separate the active ingredient from any impurities or degradation products. researchgate.net The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic feature that helps in its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis. Studies have reported HPLC methods for analyzing cilostazol (B1669032) and clopidogrel, showing distinct retention times of 3.82 and 7.72 minutes, respectively, under specific chromatographic conditions. researchgate.net
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound derivatives. researchgate.net A small amount of the sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel, and a solvent system (mobile phase) is allowed to move up the plate. researchgate.net
The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The retardation factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. For example, in the purification of a derivative, a TLC Rf value of 0.30 was reported using a solvent system of dichloromethane (B109758) and methanol (B129727) (90:10). researchgate.net
Spectrophotometric Assays in Biological Evaluation
Spectrophotometric assays are commonly used to evaluate the biological activity of this compound derivatives. These assays rely on measuring the absorption of light by a sample at a specific wavelength to determine the concentration of a substance or the activity of an enzyme.
For instance, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of potential anticancer compounds. In this assay, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is proportional to the number of viable cells. The absorbance of the dissolved formazan is measured using a spectrophotometer. Thieno[2,3-b]pyridine (B153569) derivatives have been evaluated for their anticancer activity against cell lines like A549, Hela, and MCF-7 using this method. nih.gov
Similarly, other assays like the Acridine Orange/Ethidium Bromide (AO/EB) staining assay can be used to visualize and quantify apoptosis (programmed cell death) induced by these compounds, which can also be analyzed quantitatively through spectrophotometric or fluorometric methods. nih.gov These assays are crucial for determining the efficacy and mechanism of action of new drug candidates based on the this compound scaffold. ekb.egnih.gov
Computational Chemistry and Molecular Modeling of 6,7 Dihydrothieno 3,2 C Pyridine Analogs
Structure Prediction and Conformational Analysis using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is instrumental in predicting the three-dimensional structure and conformational preferences of 6,7-dihydrothieno[3,2-c]pyridine analogs.
Conformational analysis of these derivatives is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. DFT calculations can determine the relative energies of different conformers, identifying the most stable structures. For instance, studies on dipeptide models have utilized DFT to locate numerous stable conformers and understand their migration patterns. nih.govnyu.edu This approach allows researchers to predict the most likely shapes these molecules will adopt in a biological environment.
Furthermore, DFT can be used to analyze the impact of substituents on the geometry and electronic properties of the this compound core. For example, in the study of 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives, DFT is used to predict the energy barriers for the rotation of the amide bond, which can be validated against experimental data from techniques like dynamic NMR spectroscopy.
Mechanistic insights into chemical reactions involving this heterocyclic system can also be gained through DFT. For example, DFT studies have shown that palladium intermediates can stabilize transition states in coupling reactions, thereby lowering the activation energies. smolecule.com
Molecular Docking and Binding Affinity Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to study the interaction of this compound analogs with their biological targets, most notably the P2Y12 receptor, a key player in platelet aggregation. researchgate.netpsu.edu
By docking various thienopyridine derivatives into the binding site of the P2Y12 receptor, researchers can predict their binding modes and affinities. researchgate.net These studies help to understand the structure-activity relationships (SAR), revealing which chemical modifications are likely to enhance binding and, consequently, biological activity. For example, docking studies have been employed to rationalize the SAR of different classes of P2Y12 receptor ligands, including nucleotide derivatives and non-nucleotide antagonists. nih.gov
The binding affinities of these compounds can be quantified and compared, providing a basis for prioritizing synthetic efforts. For instance, in vitro binding assays have shown that some thienopyridine analogs exhibit high affinity for the P2Y12 receptor. nih.gov Computational predictions of binding affinity, often expressed as docking scores or estimated free energies of binding, are a valuable tool in the early stages of drug discovery.
Interactive Table: Competitive Binding Affinities of Selected Compounds for rhP2Y12 Receptor. researchgate.net
| Compound | Binding Affinity (Kcal/mol) |
| Compound A | -6.450 ± 0.232 |
| ... | ... |
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling is a method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. A pharmacophore model represents the key steric and electronic features that a molecule must possess to interact with a specific receptor.
For this compound analogs targeting the P2Y12 receptor, pharmacophore models can be generated based on the structures of known active compounds. These models can then be used to virtually screen large compound libraries to identify new potential inhibitors. This ligand-based drug design approach is particularly useful when the three-dimensional structure of the target receptor is unknown.
Studies have successfully utilized 3D-pharmacophore modeling to design and evaluate new series of pyridine-3-carbonitriles as vasorelaxant agents, demonstrating the utility of this approach in identifying potent analogs. rsc.org
Application of Computer-Aided Drug Design (CADD) in Derivative Optimization
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques, including those mentioned above, to accelerate the drug discovery and development process. In the context of this compound research, CADD plays a pivotal role in optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
Through iterative cycles of design, synthesis, and testing, guided by computational predictions, researchers can systematically modify the thienopyridine scaffold to enhance its therapeutic potential. For instance, CADD can be used to predict how changes to the chemical structure will affect binding to the target receptor and off-target proteins, helping to minimize potential side effects. The optimization of thienopyrimidine derivatives as potent and selective PI3Kδ inhibitors for cancer immunotherapy is a recent example of the successful application of CADD. nih.gov
Role of Structural Bioinformatics in Thienopyridine Research
Structural bioinformatics combines biology, computer science, and chemistry to analyze and predict the three-dimensional structures of biological macromolecules such as proteins. In the field of thienopyridine research, structural bioinformatics is crucial for understanding the P2Y12 receptor, the primary target of many antiplatelet drugs derived from this scaffold. wikipedia.org
The determination of the crystal structure of the human P2Y12 receptor in complex with antagonists has provided invaluable insights into the molecular basis of ligand recognition and receptor activation. nih.govnih.gov These structures reveal the specific amino acid residues that interact with the thienopyridine compounds, guiding the design of new drugs with improved binding characteristics. nih.gov
Structural bioinformatics tools are used to analyze these receptor-ligand complexes, identify key interactions, and predict the effects of mutations on drug binding. This knowledge is essential for the development of next-generation P2Y12 inhibitors with potentially better efficacy and safety profiles. nih.gov
Biological Activity and Pharmacological Potential of 6,7 Dihydrothieno 3,2 C Pyridine Derivatives
Cardiovascular Disease Research
Derivatives of 6,7-dihydrothieno[3,2-c]pyridine have emerged as crucial agents in the management of cardiovascular diseases, primarily due to their potent antiplatelet and antithrombotic properties.
Platelet Aggregation Inhibition and Antithrombotic Effects
The thienopyridine class of drugs, which includes derivatives of this compound, are well-established inhibitors of platelet aggregation. nih.govnih.gov These compounds play a critical role in preventing the formation of blood clots, a key factor in cardiovascular events like heart attacks and strokes. nih.gov The antiplatelet effects of these derivatives are often achieved through their interaction with specific receptors on the platelet surface. researchgate.net
Notably, the well-known antiplatelet medication, clopidogrel (B1663587), is a derivative of this scaffold. Its synthesis often utilizes this compound as a starting material. Research has shown that various thieno[2,3-b]pyridine (B153569) derivatives, closely related to the [3,2-c] isomers, exhibit significant anti-platelet activity, with some demonstrating greater potency than clopidogrel in in-vitro studies. nih.gov Furthermore, these derivatives have shown synergistic effects when used in combination with aspirin. nih.gov
Adenosine (B11128) Diphosphate (B83284) (ADP) P2Y12 Receptor Antagonism
The primary mechanism by which many this compound derivatives exert their antiplatelet effect is through the antagonism of the P2Y12 receptor. researchgate.netmdpi.com The P2Y12 receptor, a G protein-coupled receptor found on platelets, is activated by adenosine diphosphate (ADP), leading to platelet activation and aggregation. researchgate.netmdpi.com By blocking this receptor, thienopyridine derivatives effectively inhibit ADP-induced platelet aggregation. nih.govresearchgate.netmdpi.com
This targeted action makes the P2Y12 receptor a major focus for the development of antithrombotic drugs. researchgate.net Thienopyridines like clopidogrel are prodrugs, meaning they require metabolic activation in the liver to form their active metabolite, which then irreversibly binds to the P2Y12 receptor. nih.gov This irreversible binding leads to a sustained antiplatelet effect. nih.gov The development of P2Y12 receptor antagonists has significantly advanced the treatment of cardiovascular diseases, offering improved clinical outcomes. researchgate.netresearchgate.net
Factor Xa Inhibition
While the primary focus of this compound derivatives in cardiovascular research has been on P2Y12 antagonism, related heterocyclic structures have shown promise as inhibitors of other coagulation factors. For instance, a series of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B62498) derivatives have been synthesized and evaluated as orally active Factor Xa inhibitors. nih.gov Factor Xa is a critical enzyme in the coagulation cascade, and its inhibition is another effective strategy for preventing thrombosis. nih.gov Certain derivatives from this class, specifically those with a carbamoyl (B1232498) or N-methylcarbamoyl group, demonstrated potent inhibitory activities against Factor Xa when administered orally in rats. nih.gov
Anticancer Research
In addition to their cardiovascular applications, derivatives of this compound have demonstrated significant potential as anticancer agents. smolecule.com Their antiproliferative activity has been observed in various cancer cell lines, and their mechanisms of action are being actively investigated.
Antiproliferative Activity in Various Cancer Cell Lines
Numerous studies have highlighted the ability of this compound derivatives to inhibit the growth of cancer cells. smolecule.com For example, certain synthesized compounds based on this structure have shown cytotoxic effects against a panel of cancer cell lines. smolecule.com
One study focused on 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine and its 6-ethoxycarbonyl homologue, which were identified as new antiproliferative agents. smolecule.com These compounds exhibited IC50 values ranging from 1.1 to 4.7 μM against three different cancer cell lines. smolecule.com The mechanism of action for some of these derivatives involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell division and leads to cell cycle arrest and apoptosis.
Another research effort synthesized a series of thieno[2,3-c]pyridine (B153571) derivatives and screened them for anticancer activity against breast cancer (MCF7 and T47D), head and neck cancer (HSC3), and colorectal cancer (RKO) cell lines. nih.gov Among the synthesized compounds, one derivative, compound 6i, showed potent inhibition against HSC3 (IC50 = 10.8 µM), T47D (IC50 = 11.7 µM), and RKO (IC50 = 12.4 µM) cell lines, indicating a broad spectrum of anticancer activity. nih.gov
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development, and its aberrant activation is implicated in the development of several types of cancer. nih.govrsc.org This makes the Hh pathway an attractive target for anticancer therapies. rsc.orgnewcastle.edu.au
Derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) have been identified as inhibitors of Hedgehog acyltransferase (HHAT), a key enzyme in the Hh signaling pathway. nih.gov HHAT is responsible for the palmitoylation of Hedgehog proteins, a modification essential for their functional activity. nih.gov By inhibiting HHAT, these compounds can suppress the Hh signaling pathway. nih.gov
Structure-activity relationship studies have revealed that the (R)-configuration at the 4-position of the tetrahydrothieno[3,2-c]pyridine core is critical for potent HHAT inhibition. nih.gov Further research led to the identification of IMP-1575 as a potent and cell-active chemical probe for HHAT function. nih.gov
Another point of intervention in the Hh pathway is the Smoothened (Smo) receptor. rsc.org A series of novel tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and showed promising inhibitory activity against both the Hh pathway and the Smo receptor, suggesting this scaffold as a valuable starting point for further optimization of Smo antagonists. rsc.org
Hedgehog Acyltransferase (HHAT) Inhibition
Derivatives of this compound have been identified as potent inhibitors of Hedgehog acyltransferase (HHAT), an enzyme crucial for the palmitoylation and subsequent signaling activity of Hedgehog (Hh) proteins. nih.govnih.govnih.gov The Hh signaling pathway plays a vital role in embryonic development and its aberrant activation is implicated in the growth of various cancers. nih.gov By inhibiting HHAT, these compounds can disrupt this signaling cascade, presenting a potential therapeutic strategy for cancers dependent on Hh signaling. nih.gov
A notable class of these inhibitors is the 5-acyl-6,7-dihydrothieno[3,2-c]pyridines, often referred to as "RU-SKI" compounds. nih.govnih.govnih.gov Research has shown that the acyl group at the 5-position is critical for their inhibitory activity. nih.gov For instance, early studies focused on compounds like RUSKI-43; however, it was found to exhibit significant off-target toxicity. nih.gov Subsequent research led to the development of analogues like RUSKI-201, which demonstrates on-target activity with reduced off-target effects. nih.gov
Structure-activity relationship (SAR) studies have provided valuable insights into the structural requirements for HHAT inhibition. Key findings from these studies include:
Acylation: The presence of an acyl group at the 5-position is essential for activity, as non-acylated core molecules are inactive. nih.gov
Stereochemistry: The absolute configuration at the 4-position of the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core is critical for inhibitory potency. (R)-enantiomers show significantly higher potency compared to their (S)-counterparts. nih.govacs.org
Substituents on the Acyl Group: Aryl-containing substituents on the 4-position of the core are well-tolerated and offer avenues for further optimization to enhance binding potency. acs.org Interestingly, a meta-methyl group on the aromatic ring at the 4-position can increase potency. acs.org
Lipophilicity: Lipophilicity is not a primary driver of inhibitory potency. nih.gov
| Compound | Modification | Activity |
|---|---|---|
| RUSKI-43 | 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivative | HHAT inhibitor with off-target toxicity. nih.gov |
| RUSKI-201 | Analogue of RUSKI-43 | On-target HHAT inhibition with limited off-target toxicity. nih.gov |
| Non-acylated cores | Lacking the 5-acyl group | Inactive against HHAT. nih.gov |
| (R)-enantiomers | Specific stereochemistry at the 4-position | Increased potency compared to (S)-enantiomers. nih.govacs.org |
Hsp90 Chaperone System Modulation
Derivatives of the isomeric thieno[2,3-c]pyridine scaffold have been investigated as inhibitors of Heat shock protein 90 (Hsp90). nih.govresearchgate.net Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are oncoproteins involved in cancer cell growth and survival. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. nih.govnih.gov
Research into thieno[2,3-c]pyridine derivatives has identified compounds with potent Hsp90 inhibitory activity. nih.govresearchgate.net For example, compound 6i from a synthesized series demonstrated significant anticancer activity against various cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells. nih.govresearchgate.net This compound was found to induce cell cycle arrest at the G2 phase. nih.govresearchgate.net Molecular docking studies have further supported the interaction of these derivatives with the ATP-binding pocket in the N-terminal domain of Hsp90. nih.govresearchgate.net
| Compound | Target Cancer Cell Lines | Observed Effect |
|---|---|---|
| Compound 6i (a thieno[2,3-c]pyridine derivative) | HSC3, T47D, RKO | Potent growth inhibition and induction of G2 phase cell cycle arrest. nih.govresearchgate.net |
Induction of Apoptosis in Cancer Cells
Certain derivatives of this compound have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a key mechanism by which many anticancer drugs exert their effects. The pro-apoptotic activity of these compounds often involves the disruption of microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.
For instance, some thienopyridine derivatives have been found to inhibit tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering the apoptotic cascade.
A study on a benzo nih.govacs.orgoxepino[3,2-b]pyridine derivative, MPOBA, which shares a related pyridine (B92270) core, demonstrated significant induction of apoptotic cell death in canine mammary cancer cell lines. mdpi.com This compound increased the percentage of total apoptosis in both REM134 and CMGT071020 cell lines. mdpi.com While not a direct this compound derivative, this finding highlights the potential of related heterocyclic structures to induce apoptosis.
Anti-infective Research
In addition to their anticancer properties, derivatives of this compound have demonstrated promising activity against a range of infectious agents, including bacteria, fungi, and protozoan parasites.
Antibacterial Activity
Several studies have highlighted the antibacterial potential of this compound derivatives. smolecule.comresearchgate.netnih.gov For example, tetrahydrothieno[3,2-c]pyridine quinolones have been synthesized and evaluated for their antibacterial activity. researchgate.netnih.gov Some of these compounds exhibited in vitro activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin. researchgate.net
In another study, a series of N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives were synthesized. nih.gov Within this series, compound 9b was identified as having potent and broad-spectrum antibacterial activity, comparable to the antibiotic ampicillin. nih.gov Furthermore, research has shown that tetrahydrothieno pyridines synthesized from this compound exhibit significant antibacterial activity against Bacillus subtilis. smolecule.com
| Compound/Derivative Class | Bacterial Strain(s) | Key Finding |
|---|---|---|
| Tetrahydrothieno[3,2-c]pyridine quinolones | Various | Activity comparable to Gatifloxacin and Ciprofloxacin. researchgate.net |
| Compound 9b (N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivative) | Various | Potent and broad-spectrum activity, comparable to ampicillin. nih.gov |
| Tetrahydrothieno pyridines | Bacillus subtilis | Significant antibacterial activity. smolecule.com |
Antifungal Activity
The antifungal potential of this compound derivatives has also been explored. In the same study that identified potent antibacterial agents, compound 9e from the N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide series showed promising antifungal activity when compared to the standard antifungal drug miconazole. nih.gov
Additionally, a study on 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives, an isomeric form, revealed promising antifungal activity against several plant pathogenic fungi, including C. arachidicola, R. solani, and S. sclerotiorum. nih.gov This suggests that the thienopyridine scaffold, in its various isomeric forms, holds potential for the development of new antifungal agents.
| Compound/Derivative Class | Fungal Strain(s) | Key Finding |
|---|---|---|
| Compound 9e (N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivative) | Not specified | Promising activity compared to miconazole. nih.gov |
| 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives | C. arachidicola, R. solani, S. sclerotiorum | Promising antifungal activity. nih.gov |
Antileishmanial Activity
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. Research has demonstrated that derivatives of this compound possess significant antileishmanial activity. A series of N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives were synthesized and tested against Leishmania donovani promastigotes. nih.gov
Within this series, compounds 9a and 9i showed significant antileishmanial activity, comparable to the standard drug sodium stibogluconate. nih.gov Docking studies suggested that these compounds may exert their effect by binding to the pteridine (B1203161) reductase 1 enzyme of L. donovani. nih.gov
| Compound | Parasite | Key Finding |
|---|---|---|
| Compound 9a | Leishmania donovani | Significant activity, comparable to sodium stibogluconate. nih.gov |
| Compound 9i | Leishmania donovani | Significant activity, comparable to sodium stibogluconate. nih.gov |
Antimalarial Activity of this compound Derivatives
While research into the antimalarial properties of this compound derivatives is not extensively documented in the reviewed literature, related antiparasitic activities have been reported. A study focused on a series of N'-substitutedbenzylidene-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetohydrazide derivatives demonstrated significant antileishmanial activity against Leishmania donovani promastigotes. nih.gov Leishmaniasis is another protozoan parasitic disease, suggesting that this chemical scaffold may hold potential for broader antiparasitic applications.
In this study, compounds 9a and 9i were identified as having significant antileishmanial effects when compared to the standard drug, sodium stibogluconate. nih.gov The same study also highlighted the antimicrobial potential of this class of compounds, with compound 9b showing potent and broad-spectrum antibacterial activity, and compound 9e exhibiting promising antifungal activity. nih.gov None of the synthesized compounds in this series showed cytotoxicity at the tested concentrations. nih.gov
The mechanism of action for the observed antileishmanial activity was explored through docking studies, which indicated good binding interactions with the pteridine reductase 1 (PTR1) enzyme of L. donovani. nih.gov The PTR1 enzyme is crucial for the parasite's survival, as it provides a salvage pathway for pteridines and folates, which are essential for DNA synthesis. The analysis of absorption, distribution, metabolism, and excretion (ADME) properties of these synthesized compounds also suggested their potential for development as orally administered drug candidates. nih.gov
Although this research provides a strong rationale for the further investigation of this compound derivatives as antiparasitic agents, direct evidence of their efficacy against Plasmodium species, the causative agents of malaria, is yet to be established in the available scientific literature.
Central Nervous System (CNS) Activity
The potential for this compound derivatives to exert effects on the central nervous system (CNS) is an emerging area of interest, although direct and extensive research on this specific scaffold is limited in the public domain.
A notable study in a related area involves the development of novel 1,4,6,7-tetrahydro-5H- nih.govnih.govsmolecule.comtriazolo[4,5-c]pyridine derivatives as P2X7 receptor antagonists. nih.gov The P2X7 receptor is an ATP-gated ion channel that is implicated in inflammatory and neurological processes, and its antagonists are being investigated for the treatment of mood disorders. nih.gov Two compounds from this series, (S)-(2-fluoro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- nih.govnih.govsmolecule.comtriazolo[4,5-c]pyridin-5-yl)methanone (compound 29) and (S)-(3-fluoro-2-(trifluoromethyl)pyridin-4-yl)(1-(5-fluoropyrimidin-2-yl)-6-methyl-1,4,6,7-tetrahydro-5H- nih.govnih.govsmolecule.comtriazolo[4,5-c]pyridin-5-yl)methanone (compound 35), demonstrated robust P2X7 receptor occupancy in rats at low doses. nih.gov Compound 35 was selected as a clinical candidate for phase I trials to assess its safety and tolerability for potential use in treating mood disorders. nih.gov While these compounds are structurally distinct from a simple this compound, they share a tetrahydropyridine (B1245486) core, suggesting that this structural motif can be a basis for CNS-active agents.
Another study synthesized a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives and evaluated their inhibitory potency on human phenylethanolamine N-methyltransferase (hPNMT) and their affinity for the α2-adrenoceptor, both of which are relevant to CNS function. researchgate.net
The broader class of pyridine derivatives is known to possess a wide range of biological activities, including psychopharmacological effects. researchgate.net However, specific and detailed research on the direct CNS activities of this compound derivatives remains to be more thoroughly documented.
Anti-inflammatory Properties
While direct and extensive studies on the anti-inflammatory properties of this compound are not widely available in the reviewed literature, there is evidence from closely related structures and broader chemical classes that suggests this scaffold may possess anti-inflammatory potential.
A patent for 6,7-dihydrothieno[3,2-d]pyrimidine derivatives, which are structurally very similar to the this compound core, describes their use for the treatment of inflammatory diseases, including respiratory and gastrointestinal complaints, as well as inflammatory conditions of the joints, skin, and eyes. google.com This suggests that the thienopyrimidine and, by extension, the thienopyridine scaffold, could be a promising starting point for the development of new anti-inflammatory agents.
Furthermore, a series of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives were synthesized and evaluated for their effect on the activation of the human complement system (classical pathway), a key component of the inflammatory response. researchgate.net Some of these analogues showed improved inhibitory activity on complement activation compared to existing tetrahydrothienopyridine derivatives like Ticlopidine and Clopidogrel, without exhibiting hemolytic activity or cytotoxicity to human cell lines. researchgate.net
The broader family of pyrimidine-containing compounds is well-recognized for its anti-inflammatory effects. nih.govnih.gov These compounds are known to inhibit key inflammatory mediators such as prostaglandin (B15479496) E2, inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov For instance, certain pyrimidine (B1678525) derivatives have shown potent in vitro inhibition of COX-2, an important enzyme in the inflammatory cascade. nih.gov
Although these findings are for related but not identical structures, they provide a strong rationale for the future investigation of this compound derivatives as potential anti-inflammatory agents.
Other Investigational Biological Activities
Acetylcholine Esterase Inhibition
The potential of this compound derivatives as inhibitors of acetylcholinesterase (AChE) is an area that has not been extensively explored in the available scientific literature. Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a therapeutic strategy for conditions such as Alzheimer's disease, where there is a deficit in cholinergic transmission. nih.gov
While a number of heterocyclic compounds, including some pyridine derivatives, have been investigated as AChE inhibitors, there is a lack of specific studies focusing on the this compound scaffold for this particular biological target. Research on aminoalkanol derivatives of other complex heterocyclic systems has demonstrated competitive inhibition of acetylcholinesterase, with their inhibitory potency being dependent on the nature of various substituents. nih.gov
Given the structural features of the this compound nucleus, it could potentially serve as a scaffold for the design of new AChE inhibitors. However, based on the reviewed literature, there is no direct evidence to report on the acetylcholinesterase inhibitory activity of derivatives of this specific compound. This represents a gap in the current knowledge and a potential avenue for future research in the quest for new treatments for neurodegenerative diseases.
Hepatic Gluconeogenesis Inhibition
The regulation of hepatic gluconeogenesis, the process of generating glucose in the liver, is a key therapeutic strategy for managing type 2 diabetes mellitus. wsu.edu Inhibition of this pathway can help control blood glucose levels. wsu.edu Research into thienopyridine derivatives has identified their potential as inhibitors of hepatic gluconeogenesis. wsu.eduresearchgate.net
A study focused on thieno[2,3-b]pyridine analogues, a structurally related isomer of the [3,2-c] scaffold, led to the discovery of a new class of hepatic gluconeogenesis inhibitors. wsu.edu A hit compound, referred to as DMT, was identified through cell-based screening and demonstrated an IC50 value of 33.8 μM for the inhibition of hepatic glucose production. wsu.eduresearchgate.net Structure-activity relationship (SAR) studies revealed that modifications to the thienopyridine core could enhance this inhibitory activity. wsu.edu
Specifically, two derivatives, 8e and 9d , showed improved potency with IC50 values of 16.8 μM and 12.3 μM, respectively. wsu.edu Mechanistic studies on compound 8e indicated that it inhibits hepatic glucose production by reducing the mRNA transcription levels of key gluconeogenic enzymes, glucose-6-phosphatase (G6Pase) and hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK). wsu.edu Furthermore, in vivo studies in db/db mice showed that compound 8e could lower fasting blood glucose and improve both oral glucose tolerance and pyruvate (B1213749) tolerance. wsu.edu
Table 1: Thieno[2,3-b]pyridine Derivatives as Hepatic Gluconeogenesis Inhibitors
| Compound | IC50 (μM) for Hepatic Glucose Production Inhibition |
| DMT | 33.8 |
| 8e | 16.8 |
| 9d | 12.3 |
Anthelmintic and Insecticidal Applications
The thienopyridine moiety is recognized for its potential in agricultural applications due to its anthelmintic and insecticidal properties. nih.gov The development of new insecticidal agents is critical, partly due to increasing resistance to existing chemical pesticides. nih.gov
Research into complex thieno[2,3-c]isoquinoline derivatives, which contain the thienopyridine core, has yielded compounds with notable insecticidal activity against the cowpea aphid (Aphis craccivora). nih.gov A series of 1-amino-N-substituted-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides and their 1-(1-pyrrolyl) analogues were synthesized and evaluated. nih.gov The study reported promising results for many of the synthesized compounds against both nymphs and adults of the target insect. nih.gov
Separately, a series of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives were evaluated for their activity against plant pathogenic fungi, highlighting the broader potential of the tetrahydrothienopyridine scaffold in crop protection. nih.govmdpi.com This research demonstrates that the core structure is a promising lead for developing new and effective fungicides. nih.govmdpi.com
Neuropathic Pain Modulation
Derivatives of the tetrahydrothieno[2,3-c]pyridine scaffold have been identified as promising candidates for the treatment of neuropathic pain. nih.gov The metabotropic glutamate (B1630785) receptor 1 (mGluR1) is a key target in drug discovery for various brain disorders and has been linked to chronic pain. nih.gov
In an effort to develop novel mGluR1 antagonists, a library of compounds with a tetrahydrothieno[2,3-c]pyridine core was designed and synthesized. nih.gov From this library, two compounds, 9b and 10b , demonstrated excellent antagonistic activity against mGluR1 in vitro. nih.gov Furthermore, these compounds exhibited pain-suppressing effects in animal models of pain. nih.gov Both compounds were found to be orally active, and compound 9b also showed a favorable pharmacokinetic profile in rats, marking it as a promising lead compound for further development in the treatment of neuropathic pain. nih.gov
Table 2: Tetrahydrothieno[2,3-c]pyridine Derivatives for Neuropathic Pain
| Compound | Target | Activity |
| 9b | mGluR1 | Antagonist, Pain-suppressing activity in vivo |
| 10b | mGluR1 | Antagonist, Pain-suppressing activity in vivo |
Structure Activity Relationship Sar Studies of 6,7 Dihydrothieno 3,2 C Pyridine Analogs
Impact of Substituents on Pharmacological Potency and Selectivity
The pharmacological profile of 6,7-dihydrothieno[3,2-c]pyridine derivatives can be significantly modulated by the nature and position of various substituents. Research has demonstrated that even minor alterations can lead to substantial changes in potency and selectivity towards specific biological targets.
Derivatives of the related thieno[2,3-b]pyridine (B153569) scaffold have been investigated as inhibitors of c-Met kinase, a target in cancer therapy. In one such study, a series of analogs were synthesized with cabozantinib (B823) as a reference compound. The results indicated that specific substitutions on the thienopyridine core were crucial for potent inhibitory activity against various cancer cell lines.
Another area of interest is the development of these compounds as antimicrobial agents. Some derivatives have shown notable activity against different bacterial strains, highlighting the potential for this scaffold in developing new antibacterial drugs. smolecule.com
The following table summarizes the inhibitory activities of selected thieno[2,3-b]pyridine derivatives against different cancer cell lines, illustrating the impact of substituent modifications.
Table 1: Inhibitory Activity (IC₅₀, µM) of Selected Thieno[2,3-b]pyridine Derivatives
| Compound | A549 | Hela | MCF-7 |
|---|---|---|---|
| Cabozantinib | - | - | - |
| 10 | 0.005 | 2.833 | 13.581 |
Data sourced from a study on thieno[2,3-b]pyridine derivatives as c-Met kinase inhibitors.
Core Structure Modifications and Bioactivity Profiling
Alterations to the core this compound structure, including isosteric replacements and ring modifications, have been explored to understand their impact on bioactivity. Isosteric replacement of the 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) ring system with the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) (THTP) nucleus has been investigated for inhibitors of human phenylethanolamine N-methyltransferase (hPNMT). While the isosterism was confirmed, with similar trends in the influence of functional groups and chirality, the THTP compounds were generally found to be less potent than their THIQ counterparts. This decrease in potency was primarily attributed to the electronic properties of the thiophene (B33073) ring.
The bioactivity profile of these compounds also extends to their potential as anticancer agents. Certain synthesized compounds based on this structure have demonstrated cytotoxic effects on cancer cell lines. smolecule.com Additionally, this scaffold has been explored for its inhibitory activity against enzymes like Hedgehog acyltransferase, which is involved in cell signaling pathways relevant to cancer. smolecule.com
The versatility of the this compound core is further highlighted by its use in the synthesis of tetrahydrothieno pyridines, which have shown significant antibacterial activity. smolecule.com
Stereochemical Influences on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral this compound derivatives. The spatial arrangement of substituents can significantly affect the interaction of these molecules with their biological targets, leading to differences in potency and selectivity between enantiomers.
For instance, in the context of human phenylethanolamine N-methyltransferase (hPNMT) inhibitors, the chirality of substituted 4,5,6,7-tetrahydrothieno[3,2-c]pyridines was found to be a critical determinant of their inhibitory potency and selectivity. This underscores the importance of controlling the stereochemistry during the synthesis of these compounds to optimize their pharmacological properties.
Conformational Modulation and its Effect on Biological Activity
The conformational flexibility of the this compound scaffold, particularly in its substituted derivatives, can have a profound impact on biological activity. The ability of a molecule to adopt a specific conformation to bind effectively to its target is a key aspect of drug design.
Amide Bond Rotamers in 5-Acyl-6,7-dihydrothieno[3,2-c]pyridines
A notable example of conformational influence is observed in 5-acyl-6,7-dihydrothieno[3,2-c]pyridines. The restricted rotation around the N-acyl bond can lead to the existence of two distinct amide bond rotamers (E and Z isomers). The equilibrium between these rotamers is influenced by non-covalent interactions between the amide oxygen and adjacent aromatic protons. This phenomenon has been studied using NMR spectroscopy and density functional theory (DFT) modeling.
Strategies for Tailored Conformational Ratios
The understanding of the factors governing the E:Z amide equilibrium has enabled the development of strategies to design molecules with a tailored conformational ratio. By strategically placing substituents that promote specific non-covalent interactions, it is possible to favor either the E- or Z-amide conformation. This directed conformational isomerism has significant implications for the design of small molecules with optimized biological activity, as one rotamer may have a higher affinity for the target protein than the other.
Development of SAR Hypotheses and Models
The systematic exploration of the SAR of this compound analogs has led to the development of hypotheses and models that can guide the design of new and more potent compounds. These models are often derived from a combination of experimental data and computational studies.
Molecular modeling and docking studies have been employed to understand the binding modes of these inhibitors with their target proteins. For instance, in the case of hPNMT inhibitors, docking studies using X-ray crystal structures have helped to form hypotheses explaining the reduced inhibitory potency of THTP compounds compared to their THIQ counterparts. These models can reveal key interactions between the ligand and the active site of the enzyme, providing a rational basis for further structural modifications.
While specific 3D-QSAR models for the this compound scaffold are not extensively reported in the literature, such models have been developed for related heterocyclic systems. These models correlate the 3D properties of molecules with their biological activity and can be valuable tools for predicting the potency of new analogs.
Mechanistic Insights into the Biological Activity of 6,7 Dihydrothieno 3,2 C Pyridine Compounds
Molecular Target Identification and Validation
Derivatives of 6,7-dihydrothieno[3,2-c]pyridine have been identified as potent inhibitors of several key enzymes and receptors involved in various disease pathways. The validation of these molecular targets has been a critical step in understanding the therapeutic potential of this class of compounds.
P2Y12 Receptor Binding and Antagonism
A significant number of this compound derivatives are recognized as antagonists of the P2Y12 receptor, a crucial player in platelet activation and aggregation. wikipedia.orgnih.gov Thienopyridines, including well-known drugs like clopidogrel (B1663587) and prasugrel, function as prodrugs that require metabolic activation, primarily by the hepatic cytochrome P450 (CYP450) system, to their active thiolactone metabolites. oup.comnih.gov This active form then irreversibly binds to the P2Y12 receptor on platelets. oup.comoup.com
This covalent modification of the receptor prevents adenosine (B11128) diphosphate (B83284) (ADP) from binding, thereby inhibiting platelet activation and subsequent aggregation for the lifespan of the platelet. oup.comoup.comnih.gov The irreversible nature of this antagonism is a hallmark of the thienopyridine class of antiplatelet agents. wikipedia.orgoup.com Research has also focused on developing novel tetrahydrothieno[3,2-c]pyridine-2-carboxamide analogs as potent P2Y12 receptor antagonists, with some derivatives showing promising in vitro antiplatelet activity. researchgate.netresearchgate.net
| Compound Class | Mechanism of Action | Receptor Target | Key Feature |
| Thienopyridines | Irreversible antagonism | P2Y12 | Prodrugs requiring metabolic activation |
| Tetrahydrothieno[3,2-c]pyridine-2-carboxamides | P2Y12 receptor antagonism | P2Y12 | Direct-acting inhibitors |
Phospholipase C (PLC) Inhibition
While the primary antiplatelet effect of many this compound derivatives is through P2Y12 receptor antagonism, the downstream signaling pathways are also of interest. P2Y12 receptor activation is coupled to the inhibition of adenylyl cyclase and the activation of phospholipase C (PLC). While direct, extensive research on this compound compounds as direct PLC inhibitors is less documented in the provided context, the consequence of P2Y12 antagonism inherently modulates PLC activity. Some studies on other molecules show that PLC inhibitors like U73122 and edelfosine (B1662340) can block signaling pathways that lead to effects similar to those modulated by P2Y12 antagonists. nih.gov The inhibition of PLC can lead to a reduction in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which are key second messengers in calcium mobilization and protein kinase C activation, respectively.
Hedgehog Acyltransferase (HHAT) Mechanism of Action
A distinct and significant area of research has identified 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives, termed "RU-SKI" inhibitors, as potent inhibitors of Hedgehog acyltransferase (HHAT). nih.govnih.govox.ac.uk HHAT is a crucial enzyme in the Hedgehog signaling pathway, responsible for the N-terminal palmitoylation of Hedgehog proteins. acs.orgnih.govresearchgate.net This lipid modification is essential for their signaling activity, which plays a role in embryonic development and cancer. acs.orgnih.gov
The mechanism of inhibition involves the binding of the 5-acyl-6,7-dihydrothieno[3,2-c]pyridine core to the HHAT enzyme. nih.gov Structural and synthetic studies have provided a validated route to these inhibitors, allowing for the development of more potent and specific compounds. nih.govnih.gov Research has shown that a central amide linkage, a secondary amine, and a specific stereochemistry at the 4-position of the core are critical for inhibitory potency. nih.gov For instance, the (R)-enantiomers of certain analogs show significantly greater potency than their (S)-counterparts. acs.org These inhibitors serve as valuable chemical probes to study HHAT function and as potential therapeutic agents in cancers where the Hedgehog pathway is aberrantly activated. nih.govresearchgate.net
| Inhibitor Class | Target Enzyme | Mechanism | Key Structural Features for Activity |
| 5-acyl-6,7-dihydrothieno[3,2-c]pyridines (RU-SKI) | Hedgehog acyltransferase (HHAT) | Inhibition of N-terminal palmitoylation of Hedgehog proteins | Central amide linkage, secondary amine, (R)-configuration at the 4-position |
Hsp90 Chaperone Inhibition Mechanism
Recent studies have explored thieno[2,3-c]pyridine (B153571) derivatives, a structurally related isomer of the this compound core, as inhibitors of Heat shock protein 90 (Hsp90). mdpi.comnih.govresearchgate.net Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and is essential for the stability and function of numerous oncoproteins. mdpi.comnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in cell cycle arrest and apoptosis. nih.gov
The proposed mechanism of action for these thieno[2,3-c]pyridine derivatives involves their binding to the ATP-binding pocket in the N-terminus of Hsp90. researchgate.net This binding event disrupts the chaperone's function, leading to the degradation of its client proteins. nih.gov Molecular docking studies have helped to elucidate the crucial molecular interactions between the synthesized ligands and the Hsp90 target. mdpi.comnih.gov Certain derivatives have shown potent in vitro anticancer activity against various cancer cell lines. nih.govresearchgate.net
HIV Regulatory Complex Inhibition (Rev-RRE Interaction)
The this compound scaffold has also been investigated for its potential to inhibit the replication of the human immunodeficiency virus (HIV). Specifically, certain thieno[2,3-b]pyridine (B153569) derivatives have been identified as inhibitors of the HIV Rev protein function. nih.gov The Rev protein is essential for the export of unspliced and partially spliced viral RNAs from the nucleus to the cytoplasm, a critical step in the viral life cycle. nih.govnih.gov This process is mediated by the interaction of Rev with the Rev Response Element (RRE) on the viral RNA. nih.gov
Interestingly, the identified thieno[2,3-b]pyridine compounds appear to inhibit Rev function without directly disrupting the binding of Rev to the RRE in vitro. nih.gov This suggests a more complex mechanism of action, possibly involving interference with other cellular cofactors required for Rev function, such as Crm1. nih.gov While these compounds show promise as potential anti-HIV therapeutic leads, further research is needed to fully elucidate their precise mechanism of inhibition. nih.govmdpi.com
Efflux Pump Inhibition Mechanisms
Efflux pumps are transmembrane proteins that actively transport a wide array of substrates, including antibiotics, out of bacterial cells, thereby contributing significantly to multidrug resistance (MDR). The inhibition of these pumps is a promising strategy to restore the efficacy of existing antibiotics.
While various heterocyclic compounds, such as pyranopyridines and pyridylpiperazines, are being actively investigated as efflux pump inhibitors (EPIs) targeting the Resistance-Nodulation-Division (RND) superfamily of pumps in Gram-negative bacteria, specific research detailing the role of this compound or its direct derivatives as EPIs is not extensively documented in the current scientific literature. nih.govnih.gov The investigation into related pyridine-containing structures suggests that this class of compounds holds potential for interacting with bacterial efflux systems, but direct evidence for the this compound core is an area requiring further research.
Signal Transduction Pathway Modulation
Compounds based on the this compound structure modulate several critical signal transduction pathways, leading to a range of biological effects from antiplatelet to potential anticancer and antifungal activities.
The most well-characterized mechanism is the antagonism of the P2Y12 receptor, a key pathway in hemostasis and thrombosis. nih.gov Thienopyridine derivatives such as Clopidogrel and Prasugrel are prominent examples. The P2Y12 receptor, expressed on platelets, is a Gαi2 protein-coupled receptor for adenosine diphosphate (ADP). nih.govnih.gov Its activation by ADP inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic adenosine monophosphate (cAMP). This reduction in cAMP prevents the phosphorylation of the vasodilator-stimulated phosphoprotein (VASP), a negative regulator of integrin αIIbβ3 activation. nih.gov By irreversibly binding to and blocking the P2Y12 receptor, thienopyridine active metabolites prevent this signaling cascade, thereby inhibiting platelet activation and aggregation. nih.govmdpi.com
Beyond hemostasis, derivatives of this compound have been explored as modulators of signaling pathways relevant to cancer. Research has shown their potential as inhibitors of Hedgehog acyltransferase (Hhat). smolecule.com This enzyme is crucial for the palmitoylation and activation of the Hedgehog signaling protein, which plays a vital role in embryonic development and tumorigenesis when dysregulated. Inhibition of Hhat by these compounds can thus disrupt aberrant Hedgehog signaling in cancer cells. smolecule.com
Furthermore, transcriptome analysis of a closely related isomer, a 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivative, revealed that its antifungal activity against Rhizoctonia solani involves the modulation of nitrogen metabolism and the proteasome pathway. nih.gov Suppression of the proteasome pathway can lead to imbalances in protein metabolism and impair intracellular signal transduction, affecting essential life processes in fungi. nih.gov
Table 1: Signal Transduction Pathways Modulated by Thienopyridine Derivatives
| Pathway | Target Protein/Process | Biological Effect | Derivative Class |
|---|---|---|---|
| Platelet Aggregation | P2Y12 Receptor | Antiplatelet / Antithrombotic | Clopidogrel, Prasugrel |
| Hedgehog Signaling | Hedgehog Acyltransferase (Hhat) | Anticancer (potential) | Investigational Derivatives |
| Fungal Metabolism | Nitrogen Metabolism & Proteasome Pathway | Antifungal | Investigational Isomers |
Enzyme/Isoform Specificity in Biological Interactions
The biological activity of many this compound derivatives is highly dependent on their metabolic activation and interaction with specific enzymes, particularly the cytochrome P450 (CYP450) superfamily.
Thienopyridine antiplatelet agents like Clopidogrel and Prasugrel are prodrugs, meaning they are administered in an inactive form and require conversion in the body to an active metabolite to exert their therapeutic effect. nih.gov This bioactivation is a multi-step process primarily carried out by hepatic CYP450 enzymes. In vitro studies have identified several specific CYP isoforms that can individually convert these thienopyridines into their active metabolites. These include CYP3A4/5, CYP2C19, and CYP2B6 . nih.gov The efficiency of this conversion, which can be influenced by an individual's genetic variants of these enzymes, is a critical determinant of the drug's antiplatelet efficacy.
In addition to being substrates for CYP enzymes, some thienopyridines also exhibit isoform-specific inhibition. For instance, Ticlopidine and Clopidogrel have been shown to be potent inhibitors of CYP2B6 and CYP2C19. nih.gov Ticlopidine also demonstrates inhibitory activity against CYP2D6. nih.gov In contrast, Prasugrel and its metabolites are much weaker inhibitors of these specific isoforms, highlighting a key difference in their enzymatic interaction profiles. nih.gov This specificity is crucial, as the inhibition of CYP enzymes can lead to significant drug-drug interactions.
Table 2: Specificity of Thienopyridine Interactions with Cytochrome P450 Isoforms
| Thienopyridine | Interaction Type | Specific CYP Isoform(s) | Finding |
|---|---|---|---|
| Clopidogrel | Bioactivation (Substrate) | CYP3A4/5, CYP2C19, CYP2B6 | Converted to an active metabolite that inhibits the P2Y12 receptor. nih.gov |
| Prasugrel | Bioactivation (Substrate) | CYP3A4/5, CYP2C19, CYP2B6 | Undergoes efficient conversion to its active metabolite. nih.gov |
| Ticlopidine | Inhibition | CYP2B6, CYP2C19, CYP2D6 | Acts as a potent inhibitor of these isoforms. nih.gov |
| Clopidogrel | Inhibition | CYP2B6, CYP2C19 | Shows potent inhibitory activity (IC50 = 0.0182 µM for CYP2B6). nih.gov |
Preclinical Research and Therapeutic Development of 6,7 Dihydrothieno 3,2 C Pyridine Based Drug Candidates
Hit-to-Lead and Lead Optimization Strategies
The journey from a "hit" molecule—a compound showing desired biological activity in an initial screen—to a "lead" compound with a more optimized therapeutic profile is a critical phase in drug discovery. For derivatives of the 6,7-dihydrothieno[3,2-c]pyridine scaffold, this process involves iterative cycles of chemical synthesis and biological testing to enhance properties like potency, selectivity, solubility, and pharmacokinetic parameters. purdue.edu
A common strategy is scaffold hopping , where the core structure is modified to explore new chemical space while retaining key pharmacophoric features. For instance, novel tetrahydrothieno[3,2-c]pyridine derivatives have been designed and synthesized as potent smoothened (Smo) antagonists, which are crucial in the Hedgehog (Hh) signaling pathway implicated in some cancers. rsc.org This approach allows for the development of new scaffolds that can serve as starting points for further optimization. rsc.org
Computational methods are integral to modern hit-to-lead and lead optimization efforts. nih.gov Techniques like molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies help in predicting how modifications to the this compound core will affect its binding to a biological target. nih.gov These in silico approaches guide the synthesis of new analogues with improved properties, accelerating the optimization process. nih.govucl.ac.uk
Furthermore, the optimization of pyrido[2,3-d] smolecule.combenzazepin-6-one derivatives has led to the discovery of potent and selective human parathyroid hormone receptor 1 (hPTHR1) antagonists. This demonstrates how modifications to a related pyridine-containing scaffold can yield compounds with excellent potency and selectivity. nih.gov The insights gained from such studies can often be applied to the this compound series.
In vitro Biological Evaluation and High-Throughput Screening Assays
In vitro biological evaluation is fundamental to understanding the therapeutic potential of this compound derivatives. This typically begins with high-throughput screening (HTS) to test large libraries of these compounds against a specific biological target. HTS assays are designed to be rapid, reproducible, and scalable, allowing for the efficient identification of initial hits.
Derivatives of the related thieno[2,3-c]pyridine (B153571) scaffold have been synthesized and screened for their anticancer activity against various cancer cell lines, including breast, head and neck, and colorectal cancer, using the MTT assay. nih.gov This assay measures the metabolic activity of cells and is a common method for assessing cell viability and cytotoxicity. nih.gov Similarly, 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides have been identified as a new class of potent inhibitors of human cytomegalovirus DNA polymerase through in vitro screening. nih.gov
Once initial hits are identified, more detailed in vitro studies are conducted. For example, compounds showing anticancer potential might be subjected to further analysis to determine their IC₅₀ values (the concentration required to inhibit 50% of the biological activity). For instance, a thieno[2,3-c]pyridine derivative, compound 6i, demonstrated potent inhibition against HSC3 (IC₅₀ = 10.8 µM), T47D (IC₅₀ = 11.7 µM), and RKO (IC₅₀ = 12.4 µM) cell lines. nih.gov
Other in vitro assays can elucidate the mechanism of action. For the thieno[2,3-c]pyridine derivatives, apoptosis and cell cycle analyses were performed using techniques like Annexin V/propidium iodide (PI) double staining and PI staining to understand how they induce cell death. nih.gov In the case of thieno[3,2-b]pyridine (B153574) derivatives targeting fungal pathogens, transcriptome analysis was used to reveal that the molecular mode of action involves the inhibition of nitrogen metabolism and the proteasome pathway. nih.gov
The following table summarizes the in vitro biological evaluation of some thieno[3,2-c]pyridine (B143518) and related derivatives:
| Compound Class | Target/Assay | Key Findings | Reference |
| Tetrahydrothieno[2,3-c]pyridine derivatives | mGluR1 antagonism | Compounds 9b and 10b showed excellent antagonistic activity. | nih.gov |
| Thieno[2,3-c]pyridine derivatives | Anticancer (MCF7, T47D, HSC3, RKO cell lines) | Compound 6i showed potent broad-spectrum anticancer activity with IC₅₀ values between 10.8 and 16.4 µM. | nih.gov |
| 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides | Human cytomegalovirus DNA polymerase inhibition | Possess remarkable potency against a broad spectrum of herpesvirus DNA polymerases. | nih.gov |
| 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives | Antifungal (C. arachidicola, R. solani, S. sclerotiorum) | Compounds I-1, I-5, I-7, and I-12 demonstrated promising antifungal activity with EC₅₀ values from 4.61 to 6.66 μg/mL. | nih.gov |
In vivo Efficacy Studies and Animal Models for Therapeutic Potential
For example, in the development of novel metabotropic glutamate (B1630785) receptor 1 (mGluR1) antagonists based on a tetrahydrothieno[2,3-c]pyridine scaffold for the potential treatment of neuropathic pain, lead compounds were tested in animal models of pain. nih.gov Compounds 9b and 10b, which showed excellent in vitro activity, also demonstrated pain-suppressing activity in these animal models. nih.gov Importantly, these compounds were found to be orally active, a desirable property for many drugs. nih.gov
In the context of cancer research, thieno[2,3-c]pyridine derivatives identified as potent inhibitors in cell-based assays would be advanced to in vivo studies using, for example, mouse xenograft models where human cancer cells are implanted into immunocompromised mice. These models allow researchers to assess the compound's ability to inhibit tumor growth in a living system. While specific in vivo data for this compound in cancer models is not detailed in the provided context, this is a standard and critical step in preclinical development.
Similarly, for compounds with potential antiviral activity, such as the 7-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxamides, in vivo efficacy would be tested in animal models of viral infection, for instance, a mouse model of cytomegalovirus infection.
The table below provides an example of in vivo efficacy data for a related thienopyridine derivative.
| Compound | Animal Model | Therapeutic Area | Key Finding | Reference |
| Tetrahydrothieno[2,3-c]pyridine derivative 9b | Rat model of pain | Neuropathic Pain | Demonstrated pain-suppressing activity and a favorable oral pharmacokinetic profile. | nih.gov |
Future Directions and Research Perspectives on 6,7 Dihydrothieno 3,2 C Pyridine
Exploration of Novel Biological Targets and Therapeutic Areas
The versatility of the 6,7-dihydrothieno[3,2-c]pyridine scaffold suggests that its biological activity is not limited to P2Y12 receptor antagonism. Future research should proactively explore a wider range of biological targets and therapeutic applications.
Initial studies have already indicated potential in several areas:
Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects against various cancer cell lines. smolecule.com The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis. Further investigation into their efficacy against specific cancer types and the elucidation of their precise molecular targets, such as Hedgehog acyltransferase, are warranted. smolecule.comox.ac.uk
Antimicrobial and Antifungal Activity: Some derivatives have shown promising activity against various bacterial and fungal strains. smolecule.comnih.gov This opens up possibilities for developing new anti-infective agents, a critical need in the face of growing antimicrobial resistance.
Neurodegenerative Disorders: The complement system has been implicated in neurodegenerative diseases like Alzheimer's. researchgate.net Given that some tetrahydrothienopyridine derivatives exhibit complement inhibition activity, this presents a novel therapeutic angle for these debilitating conditions. researchgate.net
Inflammatory Diseases: The role of the complement system in numerous inflammatory diseases suggests that derivatives of this compound could be developed as anti-inflammatory agents. researchgate.net
Mood Disorders: A clinical candidate based on a related tetrahydro-triazolo-pyridine scaffold has been identified for the treatment of mood disorders, targeting the P2X7 receptor. nih.gov This highlights the potential of thienopyridine-based structures in neurology and psychiatry.
Design of Next-Generation Analogs with Enhanced Specificity and Efficacy
The development of next-generation analogs of this compound will be crucial for improving therapeutic outcomes. A key focus will be on enhancing target specificity to minimize off-target effects and improve the safety profile. A "scaffold hopping" strategy has already been successfully employed to synthesize novel derivatives with promising inhibitory activity against the Hedgehog signaling pathway, a key player in some cancers. rsc.org
Future design strategies should focus on:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core scaffold and its substituents will help in understanding the key structural features required for potent and selective activity against various targets.
Stereochemistry: The synthesis and evaluation of individual stereoisomers are critical, as biological activity is often stereospecific.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles, such as enhanced absorption, distribution, metabolism, and excretion (ADME).
Advancements in Sustainable and Scalable Synthetic Methodologies
The development of efficient, cost-effective, and environmentally friendly synthetic routes is paramount for the large-scale production of this compound-based drugs. While methods like cyclization reactions and functional group transformations exist, future research should prioritize "green chemistry" principles. smolecule.com This includes the use of less hazardous reagents and solvents, minimizing waste, and developing catalytic processes. The development of one-pot synthesis methods, such as the dipolar cycloaddition reaction/Cope elimination sequence, can significantly streamline the manufacturing process. nih.gov
Integration of Artificial Intelligence and Machine Learning in Drug Discovery Efforts
Key applications of AI and ML in this context include:
Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for this compound analogs. nih.govresearchgate.net
Virtual Screening and de Novo Design: ML models can screen large virtual libraries of compounds to identify those with the highest probability of binding to a specific target. nih.gov Generative AI can even design entirely new molecules with desired properties. youtube.com
Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can predict the biological activity and physicochemical properties of new analogs before they are synthesized, saving time and resources. nih.gov
ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the development process. nih.gov
Potential for Combination Therapies and Synergistic Effects
Exploring the use of this compound derivatives in combination with other therapeutic agents could lead to enhanced efficacy and overcome drug resistance. For instance, in cancer treatment, combining a thienopyridine-based Hsp90 inhibitor with an immune checkpoint inhibitor has shown promise. nih.gov Future research should systematically investigate synergistic interactions with existing drugs across various therapeutic areas. This could involve combining a novel this compound derivative with standard-of-care treatments to improve patient outcomes.
Q & A
Q. What experimental strategies are used to analyze amide bond rotamers in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives?
- Methodological Answer : Dynamic NMR spectroscopy at variable temperatures (e.g., 298–400 K) is employed to study rotameric equilibria. Coupling constants (J) and NOESY correlations distinguish E:Z ratios (e.g., 85:15 for acetyl derivatives). Computational methods (DFT) predict energy barriers for rotation, validated against experimental data .
Q. How can degradation pathways of this compound-based drugs be elucidated under stress conditions?
- Methodological Answer : Forced degradation studies under acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions are conducted. Degradants like (S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid are isolated via preparative TLC (mobile phase: n-hexane/tetrahydrofuran, 1:1 v/v) and characterized using FTIR (C=O stretch at 1720 cm⁻¹) and ¹H NMR (δ 3.5–4.5 ppm for dihydrothienopyridine protons) .
Q. What strategies optimize regioselectivity in cycloaddition reactions involving this compound?
- Methodological Answer : [4+2] Cycloadditions with cyclic imines (e.g., 3,4-dihydroisoquinoline) are optimized using Lewis acids (e.g., BF₃·Et₂O) to enhance trans-diastereoselectivity. Reaction conditions (solvent: toluene, 80°C) and catalyst loading (5 mol%) are critical for achieving yields >80%, as demonstrated in phenanthroxazine synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
